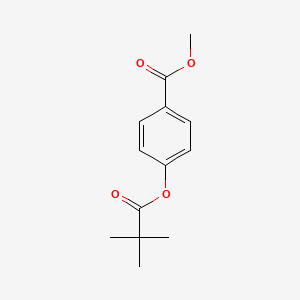
Methyl 4-(2,2-dimethylpropanoyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2,2-dimethylpropanoyloxy)benzoate: is an organic compound with the molecular formula C13H16O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(2,2-dimethyl-1-oxopropoxy) group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method involves the reaction of 4-hydroxybenzoic acid with 2,2-dimethyl-1-oxopropyl chloride in the presence of a base, followed by esterification with methanol.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency.
化学反应分析
Types of Reactions:
Oxidation: Methyl 4-(2,2-dimethylpropanoyloxy)benzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry:
- Utilized in the production of polymers and resins.
- Used as an intermediate in the manufacture of fragrances and flavoring agents.
作用机制
The mechanism of action of benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases in biological systems, releasing the active benzoic acid derivative. This compound can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Benzoic acid, methyl ester: A simpler ester derivative of benzoic acid.
Benzoic acid, 4-hydroxy-, methyl ester: Another ester derivative with a hydroxyl group at the para position.
Comparison:
- Compared to simpler esters like benzoic acid, methyl ester, this compound exhibits different reactivity and potential biological activity.
- The additional functional groups in benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-, methyl ester provide opportunities for further chemical modifications and applications.
Methyl 4-(2,2-dimethylpropanoyloxy)benzoate: is unique due to the presence of the 4-(2,2-dimethyl-1-oxopropoxy) group, which imparts distinct chemical and physical properties.
This detailed article provides a comprehensive overview of benzoic acid, 4-(2,2-dimethyl-1-oxopropoxy)-, methyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
methyl 4-(2,2-dimethylpropanoyloxy)benzoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)12(15)17-10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3 |
InChI 键 |
IDMLDXZUAAEQPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


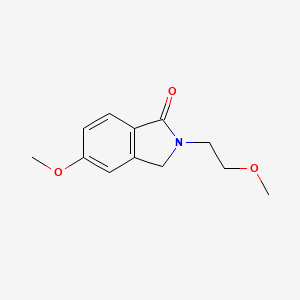
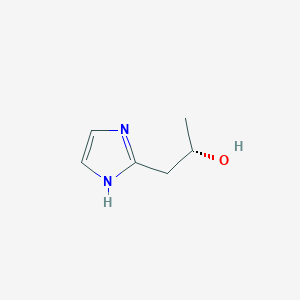
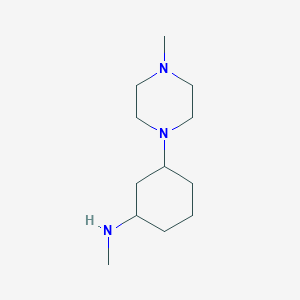
![(4S)-4-benzyl-3-[2-(2-methoxyphenyl)acetyl]-oxazolidin-2-one](/img/structure/B8571483.png)
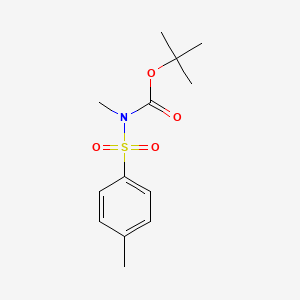
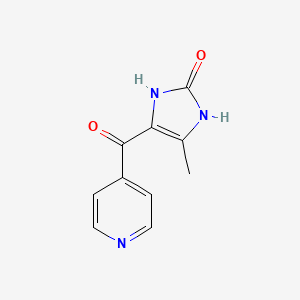
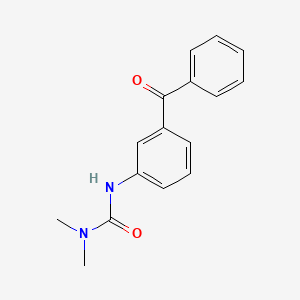


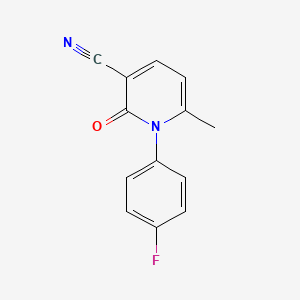
![(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8571553.png)
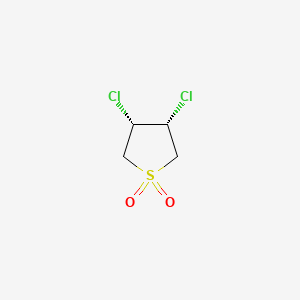
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)

